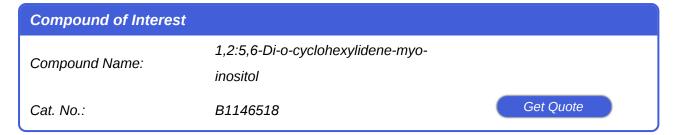


A Comparative Guide to the Chemical Shifts of Protected Myo-Inositol Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ¹H and ¹³C NMR chemical shifts for various protected myo-inositol derivatives. Understanding these shifts is crucial for the structural elucidation and purity assessment of these important signaling molecules and their precursors in drug development and chemical biology research. This document presents quantitative data in a clear tabular format, details the experimental protocols for NMR analysis, and includes a workflow diagram for the synthesis and characterization of these compounds.

Data Presentation: Comparative Chemical Shifts

The following tables summarize the 1H and ^{13}C NMR chemical shifts (δ) in ppm for unprotected myo-inositol and several of its protected derivatives. The data has been compiled from various sources and is presented to facilitate comparison. It is important to note that chemical shifts can be influenced by solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of myo-Inositol and its Derivatives



Comp ound	H-1	H-2	H-3	H-4	H-5	H-6	Solven t	Refere nce
myo- Inositol	3.61 (dd)	4.05 (t)	3.61 (dd)	3.52 (t)	3.27 (t)	3.52 (t)	D ₂ O	
Hexaac etyl- myo- inositol	5.51 (dd)	5.97 (t)	5.51 (dd)	5.39 (t)	5.12 (t)	5.39 (t)	CDCl₃	
myo- Inositol- 1,4,5- trisphos phate	4.40 (m)	4.15 (t)	3.98 (m)	4.62 (m)	4.31 (m)	3.85 (m)	D ₂ O	
2,4,6- Tri-O- methyl- myo- inositol- 1,3,5- orthobe nzoate	4.58- 4.56 (m)	3.67 (t)	4.58- 4.56 (m)	4.28- 4.26 (m)	4.58- 4.56 (m)	4.28- 4.26 (m)	CDCl₃	_

Table 2: 13 C NMR Chemical Shifts (δ , ppm) of myo-Inositol and its Derivatives



Comp	C-1	C-2	C-3	C-4	C-5	C-6	Solven t	Refere nce
myo- Inositol	72.5	71.8	72.5	73.5	71.5	73.5	D ₂ O	
Hexaac etyl- myo- inositol	70.0	68.2	70.0	71.2	69.1	71.2	CDCl₃	
myo- Inositol- 1,4,5- trisphos phate	75.8 (d)	71.0	76.5 (d)	81.1 (d)	76.2 (d)	71.7	D ₂ O	
2,4,6- Tri-O- methyl- myo- inositol- 1,3,5- orthobe nzoate	81.2	82.5	81.2	79.8	81.2	79.8	CDCl₃	

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for protected myo-inositol derivatives, based on standard laboratory practices.

1. Sample Preparation:

- Approximately 5-10 mg of the purified myo-inositol derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
- A small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, is added for chemical shift referencing (δ = 0.00 ppm).



2. NMR Data Acquisition:

 Spectra are typically recorded on a Bruker Avance (or equivalent) spectrometer operating at a proton frequency of 400 MHz or higher.

For ¹H NMR:

- The spectral width is set to approximately 12 ppm.
- A sufficient number of scans (typically 16 to 64) are acquired to obtain a good signal-tonoise ratio.
- A relaxation delay of 1-2 seconds is used between scans.

For ¹³C NMR:

- A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
- The spectral width is set to approximately 220 ppm.
- A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.
- A relaxation delay of 2-5 seconds is employed.

3. Data Processing:

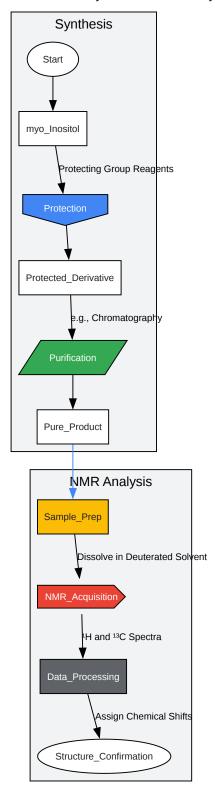
- The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequencydomain spectra.
- Phase correction and baseline correction are applied to the spectra.
- The chemical shifts are referenced to the internal standard.
- Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Visualization of Experimental Workflow



The following diagram illustrates a typical workflow for the synthesis and subsequent NMR analysis of a protected myo-inositol derivative.

Workflow for Synthesis and NMR Analysis of Protected myo-Inositol Derivatives





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Caption: Synthetic and analytical workflow.

This comprehensive guide provides a foundational understanding of the NMR characteristics of protected myo-inositol derivatives. The provided data and protocols are intended to assist researchers in the accurate identification and characterization of these vital molecules.

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